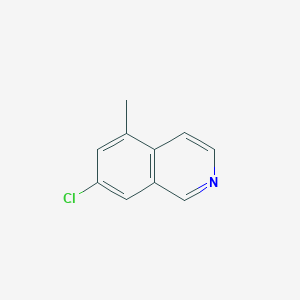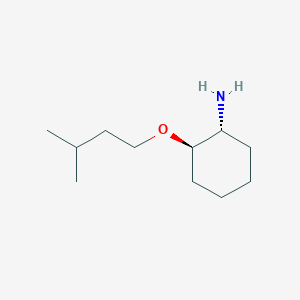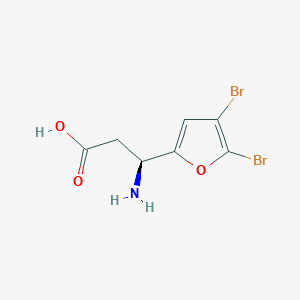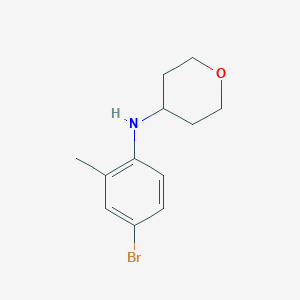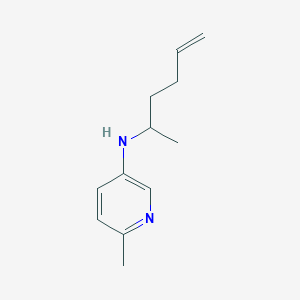
N-(Hex-5-en-2-yl)-6-methylpyridin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Hex-5-en-2-yl)-6-methylpyridin-3-amine is an organic compound with a unique structure that combines a hexenyl group with a methylpyridinyl amine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(Hex-5-en-2-yl)-6-methylpyridin-3-amine typically involves the reaction of hex-5-en-2-yl methanesulfonate with 6-methylpyridin-3-amine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-(Hex-5-en-2-yl)-6-methylpyridin-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of appropriate solvents .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield N-(Hex-5-en-2-yl)-6-methylpyridin-3-oxide, while reduction could produce a more saturated amine derivative.
Applications De Recherche Scientifique
N-(Hex-5-en-2-yl)-6-methylpyridin-3-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-(Hex-5-en-2-yl)-6-methylpyridin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(Hex-5-en-2-yl)-4-methylaniline
- N-(Hex-5-en-2-yl)-2-methylaniline
- Hex-5-en-2-yl methanesulfonate
Uniqueness
N-(Hex-5-en-2-yl)-6-methylpyridin-3-amine is unique due to its specific combination of a hexenyl group and a methylpyridinyl amine. This structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Propriétés
Formule moléculaire |
C12H18N2 |
|---|---|
Poids moléculaire |
190.28 g/mol |
Nom IUPAC |
N-hex-5-en-2-yl-6-methylpyridin-3-amine |
InChI |
InChI=1S/C12H18N2/c1-4-5-6-11(3)14-12-8-7-10(2)13-9-12/h4,7-9,11,14H,1,5-6H2,2-3H3 |
Clé InChI |
UAMXLNWEEHNSIW-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC=C(C=C1)NC(C)CCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzyl 3-(hydroxymethyl)-2-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate](/img/structure/B13234367.png)
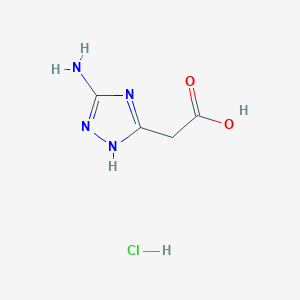

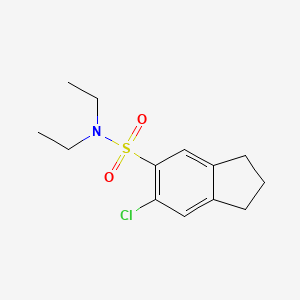
![[4-(Trifluoromethyl)oxolan-2-yl]methanol](/img/structure/B13234397.png)
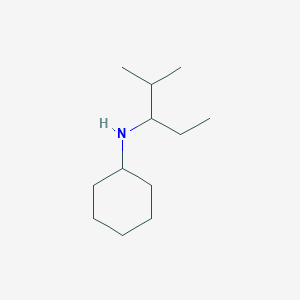

![Ethyl 2-amino-6-fluorofuro[3,2-b]pyridine-3-carboxylate](/img/structure/B13234408.png)
